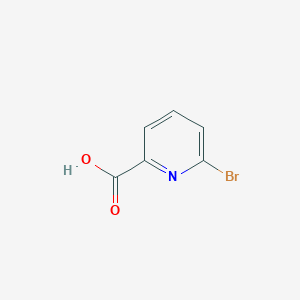

6-Bromopicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURXQNUIGWHWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344021 | |

| Record name | 6-Bromopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-87-4 | |

| Record name | 6-Bromopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopicolinic Acid (CAS: 21190-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid, with the Chemical Abstracts Service (CAS) number 21190-87-4, is a halogenated pyridine carboxylic acid derivative. Its structure, featuring a carboxylic acid group at the 2-position and a bromine atom at the 6-position of the pyridine ring, makes it a versatile building block in organic synthesis. The presence of the electron-withdrawing carboxylic acid and the reactive bromine atom on the pyridine scaffold allows for a wide range of chemical transformations. This makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have shown potential in the development of kinase inhibitors and other biologically active compounds.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[2] It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21190-87-4 | |

| Molecular Formula | C₆H₄BrNO₂ | |

| Molecular Weight | 202.01 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 192-194 °C | |

| Purity | Typically ≥97% | [4] |

| SMILES | O=C(O)c1cccc(Br)n1 | |

| InChI | 1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) |

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three aromatic protons in the pyridine ring. The exact chemical shifts can vary depending on the solvent used. For a related compound, methyl 6-bromopicolinate, the aromatic protons appear in the range of 7.6-8.1 ppm in CDCl₃.[5]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (165-185 ppm). The carbon atom attached to the bromine will also be significantly shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170 - 185 |

| C-Br | 140 - 150 |

| Aromatic C | 120 - 145 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the pyridine ring.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C=O (Carboxylic acid) | 1680-1710 | Strong |

| C=C, C=N (Aromatic ring) | 1400-1600 | Medium to Strong |

| C-Br | 500-600 | Medium to Strong |

3.4. Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) for this compound would be expected at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).

Synthesis of this compound

There are several synthetic routes to prepare this compound. Two common methods are the oxidation of 6-bromo-2-picoline and the Sandmeyer-type reaction of 2-amino-6-bromopyridine.

4.1. Experimental Protocol: Oxidation of 6-Bromo-2-picoline

This method involves the oxidation of the methyl group of 6-bromo-2-picoline to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Materials:

-

6-Bromo-2-picoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-picoline in water.

-

Slowly add potassium permanganate in portions to the solution. The reaction is exothermic and the temperature should be monitored.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure.

-

Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the crude this compound by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.

Chemical Reactivity and Applications

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The carboxylic acid group can undergo esterification and amidation reactions, while the bromine atom is susceptible to nucleophilic substitution and various palladium-catalyzed cross-coupling reactions.

5.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon bonds.

5.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Dioxane/water, Toluene, or DMF)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 6-aryl-picolinic acid derivative.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | High |

5.2. Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with an amine in the presence of a coupling agent.

5.2.1. Experimental Protocol: Amide Coupling

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

Coupling agent (e.g., DCC, EDC, HATU)

-

Base (e.g., DIPEA, Et₃N)

-

Solvent (e.g., DMF, CH₂Cl₂)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the coupling agent and stir for a few minutes at room temperature.

-

Add the amine and the base to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

5.3. Esterification

Ester derivatives of this compound can be synthesized via Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.

5.3.1. Experimental Protocol: Fischer Esterification

Materials:

-

This compound

-

Alcohol (used as solvent or in excess)

-

Acid catalyst (e.g., concentrated H₂SO₄)

Procedure:

-

Dissolve or suspend this compound in the alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the ester with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude ester.

-

Purify the product by distillation or chromatography.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional materials. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid, also known as 6-bromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid.[1] Picolinic acid itself is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway and has been implicated in a wide range of neuroprotective, immunological, and anti-proliferative effects.[2][3] The strategic placement of a bromine atom on the pyridine ring makes this compound a valuable and versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[4] Its structure allows for a variety of chemical modifications, particularly in cross-coupling reactions, making it a key building block in the synthesis of more complex molecules. This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways and drug discovery.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction optimization, and formulation.

Table 1: General and Chemical Identifiers for this compound

| Property | Value |

| IUPAC Name | 6-Bromopyridine-2-carboxylic acid |

| Synonyms | This compound[1] |

| CAS Number | 21190-87-4[5] |

| Molecular Formula | C₆H₄BrNO₂[6] |

| Molecular Weight | 202.01 g/mol [6] |

| Canonical SMILES | C1(=C(C(=O)O)N=C(C=C1)Br)[6] |

| InChI | 1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)[7] |

| InChIKey | XURXQNUIGWHWHU-UHFFFAOYSA-N[7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Off-white to tan powder | [6] |

| Melting Point | 192-194 °C (lit.) | [6][7] |

| Boiling Point (Predicted) | 352.8 ± 27.0 °C | [6] |

| Density (Predicted) | 1.813 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.25 ± 0.10 | [6] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[6] | [6] |

| 0.711 mg/mL | [8] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display six signals: five for the carbons of the pyridine ring and one for the carboxylic acid carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C=C and C=N stretching vibrations from the aromatic ring, and a C-Br stretch at lower wavenumbers.[9][10]

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic molecular ion peak (M+). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M+ peak will be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[10][11]

Experimental Protocols

The following are generalized methodologies for the characterization of this compound.

1. Determination of Melting Point

The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus.

-

Protocol : A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is increased at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point. For a pure substance, this range is typically narrow.

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Protocol : A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.[10] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Protocol : The IR spectrum is commonly obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[10]

-

-

Mass Spectrometry (MS) :

-

Protocol : Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a solvent like methanol or acetonitrile and introduced into the ion source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]

-

Caption: General workflow for the physicochemical analysis of this compound.

Biological Context and Applications in Drug Development

While specific signaling pathways for this compound are not extensively detailed, the parent molecule, picolinic acid, is a key metabolite in the kynurenine pathway, which is integral to tryptophan metabolism.[2] This pathway produces several neuroactive compounds, and imbalances are associated with various neurological and inflammatory disorders.[2][12]

Derivatives of picolinic acid have demonstrated significant potential in drug discovery, exhibiting antitumor and anti-angiogenic effects.[13] For instance, novel picolinic acid derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[13]

The primary role of this compound in drug development is as a versatile building block. Its functional groups—the pyridine ring, carboxylic acid, and bromine atom—allow for its use in a variety of synthetic reactions, including the formation of amides and esters, and participation in palladium-catalyzed cross-coupling reactions to create more complex active pharmaceutical ingredients (APIs).[14]

Caption: Simplified diagram of picolinic acid synthesis in the kynurenine pathway.

Caption: Synthetic utility of this compound as a chemical building block.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, combined with its synthetic versatility, establish it as a crucial intermediate in the synthesis of novel compounds. A thorough understanding of its characteristics, as outlined in this guide, is fundamental for its effective application in research and development, particularly in the pursuit of new therapeutic agents.

References

- 1. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 21190-87-4 [chemicalbook.com]

- 7. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 21190-87-4 | 6-Bromopyridine-2-carboxylic acid | Bromides | Ambeed.com [ambeed.com]

- 9. This compound(21190-87-4)IR [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromopicolinic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromopicolinic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. This document details its fundamental chemical properties, a robust synthesis protocol, and its application in the formation of chiral ligands.

Core Molecular and Physical Data

This compound, also known as 6-bromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Its chemical structure, featuring a carboxylic acid and a bromine atom on the pyridine ring, makes it a versatile reagent for a variety of chemical transformations.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Molecular Formula | C₆H₄BrNO₂[1] |

| Molecular Weight | 202.01 g/mol [1] |

| CAS Number | 21190-87-4 |

| Melting Point | 192-194 °C |

| Appearance | White to off-white solid/powder |

| Synonyms | 6-Bromopyridine-2-carboxylic acid |

Synthesis of this compound: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from established methodologies, such as the oxidation of 6-bromo-2-methylpyridine.[2] This method provides a reliable route to high-purity this compound suitable for research and development purposes.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

-

6-bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

10% Hydrochloric acid (HCl)

-

Water

-

Reaction flask equipped with a mechanical stirrer, thermometer, and condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

Procedure

-

Reaction Setup: In a reaction flask, combine 6-bromo-2-methylpyridine (e.g., 28.6 g) and water (e.g., 600 mL).[2]

-

Heating: Begin stirring the mixture and heat it to 60°C.[2]

-

Addition of Oxidant: Once the temperature is stable, add potassium permanganate (e.g., 68.3 g) in batches over a period of time.[2]

-

Reaction: After the addition is complete, maintain the reaction temperature and continue stirring for 6 hours.[2]

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove manganese dioxide precipitate.[2]

-

Acidification: Adjust the pH of the filtrate to 1.5-2 using a 10% solution of hydrochloric acid. This will cause the this compound to precipitate out of the solution.[2]

-

Isolation: Collect the white solid product by filtration. Wash the solid with cold water and then dry it thoroughly.[2]

-

Purity Analysis: The purity of the obtained this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Application in Organic Synthesis: A Workflow Example

This compound is a valuable precursor in the synthesis of more complex molecules. A notable application is in the preparation of chiral 2,2'-dipyridylamines, which are important ligands in asymmetric catalysis. The following diagram illustrates the logical workflow for this synthetic application.

References

The Solubility Profile of 6-Bromopicolinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid is a substituted pyridine carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a bromine atom and a carboxylic acid group on a pyridine ring, imparts a specific polarity that dictates its solubility in different solvent systems. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for this analytical process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₄BrNO₂ |

| Molecular Weight | 202.01 g/mol |

| Appearance | Off-white to tan powder |

| Melting Point | 192-194 °C |

| pKa | 3.25 (Predicted) |

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The information is primarily qualitative, describing its general behavior in different solvent classes. The following table summarizes the available qualitative solubility information.

| Solvent | Solvent Class | Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[1][2][3] |

| Methanol | Polar Protic | Slightly Soluble[1][2] |

| Alcohols (general) | Polar Protic | Soluble[4] |

| Water | Polar Protic | Soluble[4] |

| Non-polar solvents | Non-polar | Less Soluble[4] |

The polar nature of the carboxylic acid and the pyridine nitrogen atom suggests a preference for polar solvents capable of hydrogen bonding and dipole-dipole interactions. The bromine atom, while contributing to the molecular weight and size, has a more moderate effect on the overall polarity.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

The Shake-Flask Method

This method is widely regarded as the most reliable for measuring the thermodynamic solubility of a compound.[5][6][7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the application. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, it may be necessary to immediately dilute the sample with a suitable solvent in which the compound is highly soluble.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is advantageous as it can separate the analyte from any potential impurities.[5]

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Turbidimetric Method

This is a higher-throughput method often used in early drug discovery to determine kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.

-

Titration: Add small, precise volumes of the stock solution to a buffered aqueous solution or the organic solvent of interest in a multi-well plate.

-

Turbidity Measurement: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of light scattering measurements.

-

Solubility Determination: The point at which a significant increase in turbidity is observed corresponds to the precipitation of the compound. The concentration at this point is taken as the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the literature, its qualitative solubility profile indicates a preference for polar solvents. For applications requiring precise solubility values, the shake-flask method is the recommended experimental protocol. The methodologies and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the solubility of this compound, facilitating its effective use in scientific research and development.

References

- 1. toku-e.com [toku-e.com]

- 2. This compound(21190-87-4)IR [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. 4-Bromopyridine-2-carboxylic acid CAS#: 30766-03-1 [m.chemicalbook.com]

- 7. This compound | 21190-87-4 [chemicalbook.com]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

6-Bromopicolinic Acid: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Introduction: 6-Bromopicolinic acid (CAS No: 21190-87-4) is a halogenated pyridine derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity and structural importance necessitate a thorough understanding of its safety profile for researchers, scientists, and drug development professionals. This technical guide provides a consolidated overview of the critical safety data, handling procedures, and hazard management protocols for this compound, compiled from multiple safety data sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for safe storage, handling, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₂ | [2][3] |

| Molecular Weight | 202.01 g/mol | [2][3] |

| Appearance | Off-white to tan powder | [2] |

| Melting Point | 192-194 °C | [1][2][4] |

| Boiling Point | 352.792 °C at 760 mmHg | [2] |

| Flash Point | 167.163 °C | [2] |

| Density | 1.814 g/cm³ | [2] |

| Vapor Pressure | 1.39 x 10⁻⁵ mmHg at 25°C | [2] |

| pKa | 3.25 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, which are critical for risk assessment in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description | Source |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [3] |

Signal Words and Hazard Statements

| Element | Value | Source |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | |

| Older Hazard Codes | Xi (Irritant) | [2] |

| Water Hazard Class (Germany) | WGK 3 (Highly hazardous for water) | [2] |

Experimental Protocols and Toxicological Information

Methodologies for Hazard Determination

Standard Safety Data Sheets, including those for this compound, provide the results of hazard assessments (e.g., "Skin Irritation, Category 2") as per regulatory guidelines like the Globally Harmonized System (GHS). However, these documents do not typically include detailed experimental protocols (e.g., specific OECD guidelines followed for animal testing or in vitro studies) used to arrive at these classifications. The classifications are based on data that may not be publicly available or is proprietary to the manufacturer.

Summary of Toxicological Effects

The toxicological properties of this compound have not been fully investigated.[3] No quantitative acute toxicity data (e.g., LD50 or LC50) is available in the reviewed safety data sheets.[3] The primary health effects are related to its irritant properties.

-

Carcinogenicity: The substance is not listed as a carcinogen by major regulatory and scientific bodies including IARC, NTP, ACGIH, and OSHA.[3]

Exposure Control and First Aid

The following diagram illustrates the logical workflow for responding to an exposure event and the necessary personal protective equipment (PPE) to prevent it.

Caption: Hazard Response and Personal Protection Workflow for this compound.

Handling, Storage, and Disposal

Safe Handling and Personal Protection

Given its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3] Eyewash stations and safety showers must be readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (such as an N95) is recommended.

-

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of the compound and to ensure safety.

-

Requirements: Store in a dry, cool, and well-ventilated place.[3]

-

Container: Keep the container tightly closed and sealed in a dry environment.[2][3]

-

Security: It is recommended to store the material in a locked-up area.[3]

-

Incompatibilities: Avoid storage with strong oxidizing agents.[3]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] It is recommended to dispose of contents/container to an approved waste disposal plant.[3]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[3]

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Hazardous Reactions: No hazardous polymerization is expected to occur.[3]

-

Conditions to Avoid: Incompatible products and conditions that could lead to dust formation.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

References

A Technical Guide to High-Purity 6-Bromopicolinic Acid for Researchers and Drug Development Professionals

Introduction: 6-Bromopicolinic acid, a halogenated pyridine derivative, is a critical building block in modern medicinal chemistry. Its versatile reactivity makes it an essential intermediate in the synthesis of a wide array of complex molecules, most notably in the development of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound, including its commercial availability, key applications with detailed experimental protocols, and its role in the synthesis of bioactive compounds targeting specific signaling pathways.

Commercial Suppliers and Specifications

High-purity this compound (CAS No. 21190-87-4) is readily available from a range of commercial chemical suppliers. The material is typically offered as a white to off-white crystalline solid. Purity levels are generally high, with most suppliers providing grades of ≥97% or ≥98%, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of typical product specifications from various commercial suppliers. It is important to note that specifications can vary by supplier and batch, and it is always recommended to consult the supplier-specific Certificate of Analysis (CoA) for the most accurate data.

| Parameter | Typical Specification |

| CAS Number | 21190-87-4 |

| Molecular Formula | C₆H₄BrNO₂[1][2] |

| Molecular Weight | 202.01 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Purity (by GC/HPLC) | ≥97% to ≥99%[1] |

| Melting Point | 192-194 °C |

| Solubility | Soluble in polar organic solvents |

| Storage | Store at room temperature[1] |

Note: This table represents a compilation of data from multiple supplier sources. For lot-specific data, please refer to the Certificate of Analysis from your chosen supplier.

Application in the Synthesis of Bioactive Molecules: PARP-1 Inhibitors

A significant application of this compound in drug discovery is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[3][4] PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations.

Experimental Protocol: Synthesis of a Pyridopyridazinone-based PARP-1 Inhibitor Intermediate

The following is a representative experimental protocol adapted from the literature for the synthesis of a key intermediate derived from this compound, which is then elaborated to form a potent PARP-1 inhibitor.[3]

Step 1: Esterification of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 6-bromopicolinate, can be purified by column chromatography on silica gel.

Step 2: Hydrazinolysis of Methyl 6-Bromopicolinate

-

Reaction Setup: Dissolve methyl 6-bromopicolinate (1.0 eq) in ethanol (15 mL/mmol). Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at reflux for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromopicolinohydrazide.

This intermediate, 6-bromopicolinohydrazide, serves as a crucial precursor for the construction of the pyridopyridazinone scaffold found in a novel class of PARP-1 inhibitors.[3]

Signaling Pathways and Mechanism of Action

The ultimate bioactive molecules synthesized from this compound, in this case, PARP-1 inhibitors, function by interrupting a key DNA repair pathway in cancer cells.

PARP-1 and the DNA Damage Repair Pathway

The diagram below illustrates the role of PARP-1 in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

Caption: Role of PARP-1 in DNA repair and its inhibition.

In normal cells, PARP-1 detects single-strand DNA breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of unrepaired DNA double-strand breaks during replication, ultimately resulting in cell death (synthetic lethality).

Experimental Workflow: Synthesis and Evaluation

The overall workflow from the starting material to the evaluation of the final bioactive compound is a multi-step process.

Caption: General workflow for synthesis and biological evaluation.

This workflow highlights the journey from a commercially available starting material to a potential drug candidate, underscoring the importance of high-purity this compound in ensuring the quality and reproducibility of these complex synthetic and evaluative processes.

Conclusion

High-purity this compound is a cornerstone building block for the synthesis of innovative therapeutics, particularly in the field of oncology. Its reliable commercial availability and well-understood reactivity provide a solid foundation for the development of novel bioactive molecules. The detailed experimental protocols and understanding of the target signaling pathways, as exemplified by the synthesis of PARP-1 inhibitors, empower researchers to leverage this versatile intermediate in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the importance of high-quality chemical building blocks like this compound will undoubtedly increase.

References

The Fundamental Reactivity of the Pyridine Ring in 6-Bromopicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity of the pyridine ring in 6-Bromopicolinic acid. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position significantly influences the electron density and, consequently, the chemical behavior of the pyridine core. This document details the electronic effects of these substituents, explores the molecule's susceptibility to various reaction types, and provides insights into its synthetic utility.

Electronic Landscape of the Pyridine Ring

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the bromine atom. The nitrogen atom, being more electronegative than carbon, inherently reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene.

The carboxylic acid group at the 2-position further deactivates the ring towards electrophilic substitution through its electron-withdrawing resonance and inductive effects. Conversely, the bromine atom at the 6-position, while inductively withdrawing, can also donate electron density to the ring through resonance, albeit weakly. This complex electronic environment governs the regioselectivity and feasibility of various chemical transformations.

Reactivity Towards Electrophilic Aromatic Substitution

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[2][3] This deactivation is further intensified in this compound by the presence of the carboxylic acid group. Electrophilic attack, if it occurs, is predicted to proceed at the positions meta to the nitrogen and ortho/para to the bromine, which is the C-3 or C-5 position. However, forcing conditions are typically required, and yields are often low. Common EAS reactions like nitration and halogenation are challenging on such a deactivated pyridine ring.

Reactivity Towards Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position, which is para to the nitrogen atom, is an excellent leaving group in such reactions. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards nucleophilic attack. Nucleophiles will preferentially attack the C-6 position, leading to the displacement of the bromide ion. This reactivity is a key feature for the functionalization of the 6-position of the picolinic acid scaffold.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid or ester. This compound can readily participate in this reaction to form 6-aryl or 6-heteroarylpicolinic acids. The reaction typically proceeds with high yields and tolerates a wide range of functional groups.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | Na3PO4 | Toluene/H2O | 15 | [4] |

| 2,3-Dibromobenzofuran | Triarylbismuth | Pd(OAc)2 / PPh3 | K2CO3 | Toluene | High | [4] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | [5] |

| 2-bromopyridines | pyridyl boronic acids | Pd(PPh3)4 | Na2CO3 | - | 50-65 | [6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines to yield 6-aminopicolinic acid derivatives, which are important building blocks in medicinal chemistry.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Bromo-Heterocycle Substrate | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBu-t | Toluene | 60 | [7] |

| 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine/Pyrrolidine | - | - | - | 60-88 | [8] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Adapted from similar reactions)

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and the degassed solvent to the flask under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound (Adapted from similar reactions)

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., BINAP, Xantphos, 2-6 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

-

Add this compound and the amine to the tube.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 6-aminopicolinic acid derivative.

Visualization of Reactivity Principles

The following diagrams illustrate the key logical relationships governing the reactivity of the pyridine ring in this compound.

References

- 1. Picolinic Acid [drugfuture.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Spectroscopic Data of 6-Bromopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-bromopicolinic acid, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes generalized experimental protocols for acquiring such data, aimed at ensuring reproducibility and accuracy in research settings.

Spectroscopic Data Summary

The molecular formula for this compound is C₆H₄BrNO₂, with a molecular weight of 202.01 g/mol . The spectroscopic data presented below are essential for the structural elucidation and purity assessment of this compound.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data (Predicted)

While specific experimental data for this compound was not found in the search results, the following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of similar pyridine-based carboxylic acids and general principles of NMR spectroscopy.[1]

| Protons on Pyridine Ring | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | 7.8 - 8.2 | d | ~8.0 |

| H-4 | 7.6 - 8.0 | t | ~7.8 |

| H-5 | 7.9 - 8.3 | d | ~7.6 |

| Carboxylic Acid Proton | 10.0 - 13.0 | br s | - |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts for this compound are listed below. These are estimated based on typical values for substituted pyridines and carboxylic acids.[2][3]

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| C-2 (Carboxylic Acid) | 165 - 175 |

| C-3 | 125 - 135 |

| C-4 | 138 - 148 |

| C-5 | 122 - 132 |

| C-6 (C-Br) | 140 - 150 |

| Carbonyl Carbon (C=O) | 170 - 185 |

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic absorption bands for this compound.[4][5][6]

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 2500-3300 | O-H | Carboxylic Acid | Broad |

| 1690-1760 | C=O | Carboxylic Acid | Strong |

| 1550-1600 | C=C, C=N | Aromatic Ring | Medium-Strong |

| 1000-1200 | C-O | Carboxylic Acid | Medium |

| 515-690 | C-Br | Bromoalkane | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.[7][8]

| m/z | Interpretation |

| 201/203 | [M]⁺ Molecular ion peak (presence of Br isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) |

| 184/186 | [M-OH]⁺ |

| 156/158 | [M-COOH]⁺ |

| 77 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

-

Sample Preparation :

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :[9]

-

¹H NMR :

-

Use a standard one-pulse sequence.

-

Set the spectral width to 0-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to 0-220 ppm.

-

A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[10]

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired data.

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

Sample Preparation (Thin Solid Film Method) :[11]

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition :[12]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plate.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

-

Sample Introduction :[8]

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

-

The sample is heated to ensure it is in the gas phase.

-

-

Ionization and Analysis :[7]

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

-

Data Interpretation :[13]

-

The mass spectrum is plotted as relative abundance versus m/z.

-

Identify the molecular ion peak, which corresponds to the molecular weight of the compound. The characteristic isotopic pattern for bromine should be observed.[14]

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. benchchem.com [benchchem.com]

- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. asdlib.org [asdlib.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 6-Bromopicolinic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Materials Science

Introduction: 6-Bromopicolinic acid, a halogenated derivative of picolinic acid, has emerged as a molecule of significant interest for researchers in medicinal chemistry, materials science, and catalysis. Its unique structural features, including a pyridine ring, a carboxylic acid group, and a reactive bromine atom, make it a versatile building block for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the potential research areas involving this compound, offering insights into its synthesis, derivatization, and applications, with a focus on anticancer and antimicrobial activities, coordination chemistry, and catalysis.

Core Chemical Properties and Synthesis

This compound (C₆H₄BrNO₂) is a white crystalline solid with a molecular weight of approximately 202.01 g/mol and a melting point in the range of 192-194 °C.[1] It is sparingly soluble in water but shows better solubility in organic solvents. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for various chemical modifications, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functionalities.

A common synthetic route to this compound involves the oxidation of 2-bromo-6-methylpyridine. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous medium. The reaction is typically carried out at elevated temperatures, and upon completion, the product is isolated by acidification of the reaction mixture.

Potential Research Area 1: Anticancer Drug Discovery

The pyridine scaffold is a common motif in many anticancer agents, and derivatives of picolinic acid have shown promise as inhibitors of various cancer-related targets.[2][3][4][5][6] Research into this compound derivatives as potential anticancer agents is a burgeoning field. The bromine atom allows for the facile introduction of various substituents that can modulate the compound's biological activity and target specificity.

One promising avenue of investigation is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that is often overexpressed in various cancers, and its inhibition is a validated strategy for cancer therapy.[1][3][7][8][9] Picolinic acid derivatives have been explored as EGFR inhibitors, and the 6-bromo substituent can serve as a key anchoring point for moieties that interact with the kinase domain.[3]

Potential Signaling Pathway for Anticancer Activity:

Derivatives of this compound could potentially exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the p53 and JNK pathways.[2]

Figure 1. Potential signaling pathway for anticancer activity.

Quantitative Data on Anticancer Activity of Related Bromo-Aromatic Compounds:

While specific IC₅₀ values for direct derivatives of this compound are not yet widely published, data from related brominated heterocyclic compounds highlight the potential of this chemical space.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromophenol Derivatives | A549 (Lung) | 3.54 | [10] |

| Bel7402 (Liver) | 3.18 | [10] | |

| KB (Oral) | 3.09 | [10] | |

| HCT-116 (Colon) | 1.32 - 20.4 | [10] | |

| 6-Bromoquinazoline Derivatives | MCF-7 (Breast) | 0.53 - 46.6 | [11] |

| SW480 (Colon) | 1.95 | [11] |

Potential Research Area 2: Antimicrobial Drug Development

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Halogenated compounds, including those containing bromine, have a long history of use as antimicrobial agents.[12] Derivatives of this compound, particularly amides and esters, present a promising area for the development of new antibacterial and antifungal drugs.

The mechanism of action of such compounds could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[12] The lipophilicity and electronic properties of the molecule, which can be fine-tuned through derivatization at the bromine and carboxylic acid positions, are critical for its antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity of Related Bromo-Compounds:

Minimum Inhibitory Concentration (MIC) values for related brominated compounds suggest the potential for developing potent antimicrobial agents from a this compound scaffold.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Bromoindolglyoxylamido derivatives | Staphylococcus aureus | - | [12] |

| Pseudomonas aeruginosa | - | [12] | |

| Phloroglucinol derivatives | MRSA | 0.98 | [13] |

| Staphylococcus albus | - | [13] | |

| Volatile Metabolites of Marine Streptomyces | Klebsiella pneumoniae | 31.25 | [14] |

| Staphylococcus epidermidis | 15.62 | [14] | |

| Micrococcus luteus | 7.8 | [14] |

Potential Research Area 3: Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The picolinate moiety is an excellent chelating ligand for a wide range of metal ions. This compound can act as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The presence of the bromine atom can influence the electronic properties of the resulting metal complex and its crystal packing. The crystal structure of a zinc complex with a ligand derived from a related 6-bromopyridine compound has been reported, demonstrating a distorted tetrahedral geometry.[15]

This coordinating ability makes this compound a valuable linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[16][17][18][19][20] By varying the metal nodes and the organic linkers, the pore size, shape, and functionality of MOFs can be tailored. The bromine atom on the picolinate linker can be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Experimental Workflow for MOF Synthesis:

Figure 2. General experimental workflow for MOF synthesis.

Potential Research Area 4: Catalysis

Metal complexes containing picolinate-type ligands have shown catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize the performance of the catalyst. This compound can be used to synthesize novel ligands for homogeneous and heterogeneous catalysis. For instance, palladium complexes bearing picolinate-derived ligands have been investigated for their efficacy in C-C coupling reactions like the Heck and Suzuki reactions.[21][22][23][24] The bromine atom on the ligand could potentially participate in or influence the catalytic cycle.

Experimental Protocols

Synthesis of this compound (Proposed Method):

This protocol is adapted from the general procedure for the oxidation of alkylpyridines.[25]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-6-methylpyridine (1.0 eq) in water.

-

Addition of Oxidant: Heat the suspension to 60-70 °C and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at reflux (around 100 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Product Isolation: Combine the filtrate and washings and acidify to pH 2-3 with concentrated hydrochloric acid. The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 6-Bromopicolinamide Derivatives (General Procedure):

-

Acid Chloride Formation: Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (excess) and add a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours.

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 6-bromopicolinamide derivative.

Conclusion

This compound is a highly versatile and valuable building block with significant potential across multiple scientific disciplines. Its accessible synthesis and the reactivity of its functional groups provide a rich platform for the development of novel compounds with interesting biological activities and material properties. The exploration of its derivatives as anticancer and antimicrobial agents, its use as a ligand in coordination chemistry and catalysis, and its incorporation into metal-organic frameworks represent exciting and promising areas for future research. This technical guide serves as a foundational resource to inspire and facilitate further investigation into the vast potential of this compound.

References

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2 N,N′}dichloridozinc dichloromethane hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 21. Macrocyclic Palladium(II) Complexes in CC Coupling Reactions: Efficient Catalysis by Controlled Temporary Release of A… [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 25. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

The Ascending Trajectory of Picolinic Acid Derivatives: A Technical Guide to Discovery, Synthesis, and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, has emerged from its origins as a simple tryptophan metabolite to become a cornerstone in the development of novel therapeutics and chemical probes.[1] Its inherent ability to chelate metal ions, coupled with a versatile pyridine scaffold, has provided a fertile ground for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of picolinic acid derivatives, detailed experimental protocols for their synthesis, and a thorough exploration of their modulation of key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.

Historical Perspective and Key Discoveries

The journey of picolinic acid began with its identification as a catabolite of the essential amino acid L-tryptophan.[2] Early research focused on its physiological roles, particularly its function as a chelating agent for divalent and trivalent metal ions, which is crucial for their absorption and transport in biological systems.[2] The significance of picolinic acid in drug development became more apparent with the discovery of its derivatives' broad-ranging biological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] A notable early derivative, chromium picolinate, gained widespread attention as a nutritional supplement.

The evolution of synthetic methodologies has been pivotal in expanding the chemical space of picolinic acid derivatives. The initial synthesis often involved the oxidation of 2-methylpyridine (α-picoline).[1] Over time, more sophisticated and efficient synthetic routes have been developed, enabling the introduction of a wide variety of functional groups onto the pyridine ring, leading to the discovery of derivatives with tailored biological activities.

Physicochemical Properties of Picolinic Acid and Its Derivatives

The biological activity and pharmacokinetic profile of picolinic acid derivatives are intrinsically linked to their physicochemical properties. The pyridine nitrogen and the carboxylic acid group are the primary determinants of these properties, influencing factors such as acidity (pKa), lipophilicity (logP), and solubility. The strategic modification of the pyridine ring with various substituents allows for the fine-tuning of these parameters to optimize drug-like characteristics.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | IC50 (mM) vs. CHO Cells | Reference |

| Picolinic acid | C6H5NO2 | 123.11 | 5.2 | 0.49 | 1.2 | [2][3] |

| Fusaric acid | C10H13NO2 | 179.21 | - | - | 0.032 | [2] |

| 3-Hydroxypicolinic acid | C6H5NO3 | 139.11 | - | - | 0.18 | [2] |

| Picloram | C6H3Cl3N2O2 | 241.46 | - | - | 1.0 | [2] |

| 6-Bromopicolinic acid | C6H4BrNO2 | 202.01 | - | - | 1.5 | [2] |

| 6-Methylpicolinic acid | C7H7NO2 | 137.14 | - | - | 2.0 | [2] |

| Dipicolinic acid | C7H5NO4 | 167.12 | - | - | 2.5 | [2] |

| Isonicotinic acid | C6H5NO2 | 123.11 | - | - | 3.0 | [2] |

| Picolinic acid N-oxide | C6H5NO3 | 139.11 | - | - | 4.0 | [2] |

| Nicotinic acid | C6H5NO2 | 123.11 | - | - | 5.0 | [2] |

| 6-Hydroxypicolinic acid | C6H5NO3 | 139.11 | - | - | 25.85 | [2] |

Synthesis of Picolinic Acid Derivatives: Experimental Protocols

The synthesis of picolinic acid derivatives is a cornerstone of their development for various applications. A variety of synthetic strategies have been developed to introduce diverse functional groups onto the picolinic acid scaffold.

General Synthesis of Picolinic Acid from α-Picoline

A traditional and effective method for the synthesis of picolinic acid is the oxidation of α-picoline using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

-

Reaction Setup: In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 50 g (0.54 mole) of α-picoline in 2500 mL of water.

-

Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution. Heat the mixture on a steam bath until the purple color of the permanganate disappears (approximately 1 hour).

-

Second Oxidation: Add a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).

-

Workup: Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese oxides. Wash the filter cake with 1 L of hot water.

-